molecular formula C26H39N3O6S B12758594 Sulpiride adamantanecarboxylate CAS No. 55247-89-7

Sulpiride adamantanecarboxylate

Cat. No.: B12758594
CAS No.: 55247-89-7
M. Wt: 521.7 g/mol
InChI Key: MDJRIKWBMSTOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulpiride adamantanecarboxylate (CAS 55247-89-7) is a molecular compound with the formula C26H39N3O6S, formed from Sulpiride and 1-Adamantanecarboxylic acid in a 1:1 ratio . Its primary research value stems from the pharmacological profile of its Sulpiride component, which is a selective antagonist of dopamine D2 and D3 receptors . This mechanism is central to studies of dopaminergic pathways in the brain . Researchers utilize compounds like this compound in neuroscience to investigate the role of dopamine in conditions such as schizophrenia and depression . The adamantane moiety may influence the compound's physicochemical properties, potentially enhancing lipid solubility for research applications . Sulpiride itself is noted for its dose-dependent effects; at lower doses, it may act preferentially on presynaptic autoreceptors, while at higher doses, it exhibits postsynaptic receptor blockade . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

55247-89-7

Molecular Formula

C26H39N3O6S

Molecular Weight

521.7 g/mol

IUPAC Name

adamantane-1-carboxylic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C15H23N3O4S.C11H16O2/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2;12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21);7-9H,1-6H2,(H,12,13)

InChI Key

MDJRIKWBMSTOKD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.C1C2CC3CC1CC(C2)(C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulpiride adamantanecarboxylate typically involves the following steps:

    Formation of Adamantanecarboxylic Acid: Adamantane is oxidized using potassium permanganate to form adamantanecarboxylic acid.

    Coupling Reaction: Sulpiride is then coupled with adamantanecarboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, including steps like solvent recovery and waste management.

Chemical Reactions Analysis

Types of Reactions

Sulpiride adamantanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group in sulpiride can be reduced to an amine under reducing conditions.

    Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of adamantanecarboxylic acid derivatives.

    Reduction: Conversion of sulfonamide to amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Sulpiride adamantanecarboxylate has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of adamantane derivatives on the pharmacokinetics and pharmacodynamics of benzamide drugs.

    Biology: Investigated for its potential neuroprotective effects and its ability to modulate dopamine receptors.

    Medicine: Explored as a potential treatment for psychiatric disorders, including schizophrenia and depression, due to its enhanced stability and efficacy.

    Industry: Utilized in the development of new drug formulations and delivery systems.

Mechanism of Action

Sulpiride adamantanecarboxylate exerts its effects primarily through antagonism of dopamine D2 receptors. The adamantane moiety may enhance the compound’s ability to cross the blood-brain barrier and increase its binding affinity for the receptor. This results in improved therapeutic outcomes in the treatment of psychiatric disorders.

Comparison with Similar Compounds

Mechanism of Action :

  • Sulpiride : Selectively blocks D2/D3 dopamine receptors, with minimal serotonergic activity .
  • Clozapine : Acts as a multi-receptor antagonist (D2, 5-HT2A, α-adrenergic), contributing to broader efficacy but higher side-effect risks .

Environmental Impact :
Both drugs disrupt neurotransmitter systems in zebrafish, but their interactions differ:

Parameter Sulpiride (100 µM) Clozapine (100 µM) Mixture (Sulpiride + Clozapine)
DAergic System Disruption Moderate (↓ mRNA/protein) Severe (↓ mRNA/protein) Antagonistic (weaker effect)
5-HTergic System Disruption Moderate Severe Antagonistic (weaker effect)

Clinical Use :

  • Sulpiride is preferred for its specificity in treating schizophrenia with fewer metabolic side effects.
  • Clozapine is reserved for treatment-resistant cases due to risks of agranulocytosis .

Comparison with Adamantane-Based Pharmaceuticals

Adamantane derivatives are valued for their structural rigidity and enhanced pharmacokinetics. Key examples include:

Amantadine (Symmetrel®)

  • Structure : Adamantane backbone with an amine group.
  • Use : Antiviral (influenza A) and adjunct in Parkinson’s disease .
  • Advantage Over Sulpiride Adamantanecarboxylate : Proven blood-brain barrier penetration due to lipophilicity .

Adamantane Carboxylate Derivatives

  • 1-Adamantanecarboxylic Acid Chloride : Used in synthesizing heat-resistant polymers (mp 48–52°C) .
  • Adamantane-d15-carboxylic Acid : Deuterated form for metabolic stability studies .
Property This compound* Amantadine 1-Adamantanecarboxylic Acid Chloride
Lipophilicity High (inferred) Moderate Low (polar derivative)
Thermal Stability Not reported Stable (mp 270°C) Moderate (mp 48–52°C)
Clinical Application Antipsychotic (hypothetical) Antiviral/Parkinson’s Polymer synthesis

*Inferred from adamantane’s properties and sulpiride’s pharmacology.

Pharmacological and Environmental Considerations

Neurotransmitter Modulation

  • Sulpiride : Reduces sEPSC frequency/amplitude by ~47–50% in zebrafish brain slices via D2LR antagonism .
  • Adamantane Derivatives: No direct neurotransmitter effects reported, but structural modifications may alter sulpiride’s receptor affinity .

Environmental Toxicity

  • Sulpiride : Induces mRNA/protein dysregulation in zebrafish DAergic/5-HTergic systems at environmental concentrations .
  • Adamantane Derivatives: Limited ecotoxicological data; however, their persistence in water systems necessitates further study .

Q & A

Q. What synthesis methods are effective for producing sulpiride adamantanecarboxylate-intercalated layered double hydroxides (LDHs)?

The co-hydration method is commonly used, involving stoichiometric amounts of Ca(OH)₂, Al(OH)₃, and 1-adamantanecarboxylic acid. This approach minimizes carbonate contamination and avoids post-synthesis washing. Characterization via PXRD (e.g., basal reflections at 4.25°2θ) and FTIR (e.g., carboxylate group vibrations at 1400–1518 cm⁻¹) confirms successful intercalation .

Q. How can researchers verify the structural integrity of this compound in hybrid materials?

Use thermogravimetric analysis (TGA) to monitor mass loss (e.g., 6 wt% between 100–220°C for structural water) and energy-dispersive X-ray spectroscopy (EDX) to quantify elemental composition (e.g., ~30 wt% carbon from adamantanecarboxylate). HRTEM and electron diffraction patterns further validate the hybrid organic–inorganic structure .

Q. What safety protocols are critical when handling adamantanecarboxylate derivatives in laboratory settings?

Follow GHS guidelines: wear protective gloves/eyewear, avoid inhalation of dust, and ensure ventilation. In case of skin contact, rinse immediately with water. Store in sealed containers away from drains. Note that toxicity data for environmental impact (e.g., bioaccumulation) remain understudied .

Advanced Research Questions

Q. How does the thermal decomposition of adamantanecarboxylate intercalated LDHs influence CO₂ capture efficiency?

Under inert atmospheres, adamantanecarboxylate transforms into graphitic carbon, which stabilizes metal oxide matrices (e.g., Ca–Al oxides). This carbon support enhances CO₂ cycling performance at high temperatures (e.g., 27.2 mg CO₂/g sorbent at 600°C), with kinetics dependent on carbonation-regeneration phase transitions .

Q. What experimental strategies resolve contradictions in dopamine receptor modulation studies involving sulpiride?

Employ factorial pharmacological designs (e.g., 2×2 agonist/antagonist combinations) to isolate D2 receptor effects. For example, co-administer sulpiride (antagonist) with bromocriptine (agonist) to test receptor specificity. Statistical rigor (e.g., ANOVA with Bonferroni correction) ensures robust interpretation of partial vs. complete inhibition .

Q. Why do discrepancies arise in the thermal stability of adamantanecarboxylate-derived composites, and how can they be mitigated?

Variability stems from incomplete graphitization of adamantanecarboxylate during decomposition. Optimize pyrolysis conditions (e.g., temperature ramp rates, inert gas flow) and pre-treat LDH precursors to minimize structural defects. Cross-validate with TEM and Raman spectroscopy to assess carbon crystallinity .

Q. How can researchers design controlled release systems leveraging sulpiride’s pharmacological properties and adamantanecarboxylate’s structural stability?

Integrate sulpiride into adamantanecarboxylate-LDH hybrids via ion exchange. Monitor release kinetics using HPLC under simulated physiological conditions. Adjust interlayer spacing (via PXRD) and surface charge (via zeta potential) to modulate drug-loading efficiency .

Methodological Considerations

  • Data Contradiction Analysis : Use multi-technique validation (e.g., TGA + EDX + PXRD) to reconcile discrepancies in material composition or performance .
  • Experimental Optimization : Pilot small-scale syntheses to refine parameters (e.g., pH, hydration time) before scaling up .
  • Statistical Rigor : Apply non-parametric tests for non-normal data distributions in pharmacological assays, ensuring sample sizes are justified by power analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.